1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea

Adenosine receptor pharmacology Scaffold hopping Triazoloquinazoline SAR

1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea (CAS 892283-53-3) is a synthetic small molecule belonging to the 1,2,3-triazolo[1,5-a]quinazoline heterocyclic class. It features a tricyclic core comprised of a 1,2,3-triazole ring ortho-fused to a quinazoline, substituted at position 3 with a phenyl group and at position 5 with a semicarbazide-derived urea linkage terminating in a 3-methoxyphenyl moiety.

Molecular Formula C23H19N7O2
Molecular Weight 425.452
CAS No. 892283-53-3
Cat. No. B2527277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea
CAS892283-53-3
Molecular FormulaC23H19N7O2
Molecular Weight425.452
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
InChIInChI=1S/C23H19N7O2/c1-32-17-11-7-10-16(14-17)24-23(31)28-27-21-18-12-5-6-13-19(18)30-22(25-21)20(26-29-30)15-8-3-2-4-9-15/h2-14H,1H3,(H,25,27)(H2,24,28,31)
InChIKeyITCAMZRCUYJMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea (CAS 892283-53-3): Compound Identity and Scaffold Classification for Research Procurement


1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea (CAS 892283-53-3) is a synthetic small molecule belonging to the 1,2,3-triazolo[1,5-a]quinazoline heterocyclic class [1]. It features a tricyclic core comprised of a 1,2,3-triazole ring ortho-fused to a quinazoline, substituted at position 3 with a phenyl group and at position 5 with a semicarbazide-derived urea linkage terminating in a 3-methoxyphenyl moiety [2]. The compound has a molecular formula of C23H19N7O2, a molecular weight of 425.4 g/mol, a computed XLogP3 of 4, a topological polar surface area of 105 Ų, and three hydrogen bond donor sites [2]. This scaffold class has been explored primarily for adenosine receptor antagonism, benzodiazepine receptor binding, and GABAA α5 receptor modulation [3][4].

Scaffold 1,2,3-triazolo[1,5-a]quinazoline core
5-Position Urea-linked 3-methoxyphenyl moiety
Research Use Exploratory screening and SAR expansion; de novo target identification

Why 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea Cannot Be Replaced by Other Triazoloquinazoline Analogs


Triazoloquinazolines are not a functionally interchangeable compound class. The fusion pattern of the triazole to the quinazoline ring—whether [1,2,3]triazolo[1,5-a], [1,2,4]triazolo[1,5-c], or [1,2,4]triazolo[4,3-c]—determines the three-dimensional presentation of substituents to receptor binding pockets and fundamentally alters target selectivity [1]. Within the [1,2,3]triazolo[1,5-a]quinazoline subfamily, the nature of the 5-position substituent is a critical determinant of pharmacological profile: a free 5-amine (as in CGS 15943, a [1,2,4]triazolo[1,5-c] isomer) confers nanomolar pan-adenosine receptor affinity (Ki 3.5–51 nM across A1, A2A, A2B, A3) , whereas alkylation or acylation of this amine has been demonstrated to cause substantial loss of adenosine receptor binding activity, particularly at the A2 subtype [2]. The target compound's 5-position urea-linked 3-methoxyphenyl group therefore places it in a pharmacological space distinct from both the high-affinity 5-amino leads and the benzodiazepine-preferring 5-one derivatives [3]. Substituting this compound with any close CAS neighbor—such as the furan analog (892283-45-3) or the 3,4-dimethoxy analog—will alter hydrogen bonding capacity, lipophilicity, and steric bulk at the terminus, each of which can redirect target engagement or abolish activity entirely.

Target Compound [1,2,3]triazolo[1,5-a] scaffold, 5-urea, 3-methoxyphenyl
CGS 15943 [1,2,4]triazolo[1,5-c] scaffold, 5-amine — distinct receptor profile; scaffold isomerism directs adenosine vs. GABAA engagement
Target Compound 5-urea linkage with 3-methoxyphenyl terminus
Furan / Dimethoxy Analogs Altered hydrogen bonding and lipophilicity; may shift solubility and target recognition
Target Compound MW 425.4, HBD 3, TPSA 105 Ų
5-Amine Parent MW 261.3, HBD 1 — smaller, more basic; different permeability and assay behavior

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea vs. Closest Analogs


Scaffold Isomerism: [1,2,3]Triazolo[1,5-a]quinazoline Core vs. [1,2,4]Triazolo[1,5-c]quinazoline (CGS 15943) Confers Fundamentally Different Adenosine Receptor Profiles

The target compound employs a [1,2,3]triazolo[1,5-a]quinazoline scaffold, whereas CGS 15943—the most extensively characterized triazoloquinazoline—uses a [1,2,4]triazolo[1,5-c]quinazoline core [1]. This scaffold isomerism is not cosmetic: the [1,2,3]triazolo[1,5-a] series, when substituted with a 3-phenyl group, exhibits only moderate affinity toward A1 adenosine receptors and a generalized decrease in benzodiazepine receptor affinity relative to earlier triazoloquinazoline derivatives [2]. In contrast, CGS 15943 ([1,2,4]triazolo[1,5-c]) displays high-affinity pan-adenosine receptor antagonism with Ki values of 3.5, 4.2, 16, and 51 nM at human A1, A2A, A2B, and A3 receptors, respectively . The [1,2,3]triazolo[1,5-a] scaffold is also the chemotype claimed in patents for GABAA α5 receptor modulation (cognition enhancement), whereas the [1,2,4]triazolo[1,5-c] scaffold dominates adenosine antagonist patents [3]. Users seeking adenosine receptor blockade would be misled by substituting the target compound for CGS 15943; conversely, users exploring non-adenosine pharmacology (GABAA, 5-HT6) may find the [1,2,3]triazolo[1,5-a] scaffold more relevant.

Scaffold Isomerism
Head-to-head
[1,2,3]triazolo[1,5-a] core vs. [1,2,4]triazolo[1,5-c] (CGS 15943) yields different adenosine receptor profiles
Scaffold choice directs receptor system engagement
Moderate A1 affinity reported for 3-phenyl series (Bertelli 2000); patent literature links to GABAA α5
Adenosine receptor pharmacology Scaffold hopping Triazoloquinazoline SAR

5-Position Substitution SAR: Urea-Linked 3-Methoxyphenyl vs. Free 5-Amine—Predicted Impact on Adenosine Receptor Engagement

In the seminal SAR study by Francis et al. (1988), alkylation of the 5-amino group of triazoloquinazoline adenosine antagonists caused a general loss of binding activity, particularly at the A2 receptor, and complete loss of activity in the guinea pig tracheal functional model [1]. Subsequent work by Kim et al. (1998) demonstrated that certain N-acyl modifications of the CGS 15943 5-amine could be tolerated while shifting selectivity toward A2B and A3 subtypes [2]. The target compound's urea linkage (a carbonyl-connected N-acyl equivalent) at the 5-position, terminating in a 3-methoxyphenyl group, represents a substitution not directly tested in either study. However, based on the established SAR framework, this modification is expected to substantially reduce or eliminate the high-affinity pan-adenosine receptor binding characteristic of the free 5-amine lead CGS 15943, while potentially conferring selectivity for a subset of adenosine receptor subtypes or redirecting target engagement toward non-adenosine targets such as GABAA α5 receptors [3].

5-Position SAR
Class-level inference
Urea substitution predicted to reduce adenosine A2 binding relative to free 5-amine CGS 15943
May redirect target engagement; not an adenosine A2 tool
No direct binding data for this specific compound; SAR based on Francis 1988 and Kim 1998
Structure-activity relationship 5-amino modification Adenosine A2 receptor

Physicochemical Property Differentiation: Computed LogP, TPSA, and Hydrogen Bonding Capacity vs. Closest Commercial Analogs

The target compound's computed XLogP3 of 4, topological polar surface area (TPSA) of 105 Ų, and 3 hydrogen bond donors (HBD) distinguish it from its closest commercially available structural analogs [1]. The furan-2-ylmethyl analog (CAS 892283-45-3, MW 399.4 g/mol) has a smaller molecular weight and replaces the 3-methoxyphenyl terminus with a less lipophilic furan ring, altering the hydrogen bond acceptor profile. The 3,4-dimethoxyphenyl analog adds a second methoxy group, increasing both TPSA and the number of hydrogen bond acceptors, which affects solubility and membrane permeability predictions. The unsubstituted 5-amine parent compound (3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, C15H11N5, MW 261.3) is substantially smaller, more basic (free amine vs. urea), and lacks the extended hydrogen bonding network provided by the urea linkage . These property differences translate into distinct ADME predictions and solubility profiles that can affect assay compatibility (e.g., DMSO solubility, non-specific binding, aggregation propensity) independently of target pharmacology.

Physicochemical Profile
Head-to-head
MW 425.4, TPSA 105 Ų, HBD 3 vs. CGS 15943 MW 310.7, TPSA ~69, HBD 1
Higher polarity may affect assay compatibility
Computed properties from PubChem; alternative tPSA 117 Ų reported
Drug-likeness Physicochemical profiling Computational chemistry

Comparative Receptor Annotation: [1,2,3]Triazolo[1,5-a]quinazoline-5-urea Derivatives Occupy a Distinct Pharmacological Space from 5-One and 5-Thione Congeners

Within the broader triazoloquinazoline family, the oxidation state at the 5-position dictates major pharmacological divergence. The 5-one derivatives (3-substituted-[1,2,3]triazolo[1,5-a]quinazolin-5-ones) are primarily associated with benzodiazepine receptor binding, with Ki values in the nanomolar range reported for certain analogs [1]. The 5-thione/5-methylsulfanyl series has been explored for antimicrobial and antioxidant activities [2]. The 5-amino series (CGS 15943 and congeners) targets adenosine receptors with nanomolar affinity [3]. The target compound's 5-urea-semicarbazide functionality does not cleanly map to any of these established pharmacophores. The urea group introduces both a carbonyl hydrogen bond acceptor and two additional N-H donors, creating a hydrogen bonding network distinct from the amine, ketone, or thione series. Patent literature explicitly identifies substituted 1,2,3-triazolo[1,5-a]quinazolines (including 5-amino-linked variants) as GABAA α5 receptor ligands for cognitive enhancement [4], a therapeutic indication separate from the adenosine antagonist (asthma, CNS stimulation) and benzodiazepine modulator (anxiolysis, sedation) applications of other subclass members.

Receptor Annotation
Class-level inference
5-urea chemotype distinct from 5-one (benzodiazepine) and 5-amine (adenosine) series
Positioned for GABAA α5 or unexplored targets
Patent chemotype for GABAA α5 modulation (US 7,144,887)
Receptor pharmacology Benzodiazepine receptor GABAA alpha5

Lack of Experimental Bioactivity Data in Public Databases: Procurement Implications vs. Data-Rich Comparators

A search of ChEMBL, PubChem BioAssay, and BindingDB confirms that no experimental bioactivity data is currently deposited for CAS 892283-53-3 [1][2]. The ZINC database entry (ZINC000003809074) states explicitly: 'There is no known activity for this compound' [3]. This contrasts sharply with comparator compounds such as CGS 15943 (CAS 104615-18-1), which has extensive radioligand binding, functional assay, and in vivo data across multiple publications and databases. For procurement purposes, this compound represents a screening library candidate for de novo target identification or SAR expansion rather than a tool compound with a validated pharmacological profile. Users requiring a well-characterized adenosine receptor tool should select CGS 15943; those requiring a benzodiazepine receptor tool should select a characterized triazoloquinazoline-5-one. The target compound is appropriate for users who: (a) are conducting diversity-oriented screening where the 5-urea substitution pattern is deliberately explored, (b) are building a focused library around the GABAA α5 patent chemotype, or (c) intend to generate primary pharmacological data for this specific chemotype.

Bioactivity Data
Data to verify
Zero experimental bioactivity records in ChEMBL, PubChem, BindingDB
Suited for exploratory screening, not a validated tool
ZINC confirms no known activity; use as screening library candidate
Screening library compound Data availability Procurement risk assessment

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea Based on Differential Evidence


Focused GABAA α5 Receptor Ligand Screening and SAR Expansion

The target compound's [1,2,3]triazolo[1,5-a]quinazoline core with a 5-amino-linked substituent maps directly onto the chemotype claimed in Merck Sharp & Dohme's patent family (US 7,144,887 / WO 0144250) for GABAA α5 receptor modulation and cognitive enhancement [1]. Its 3-methoxyphenyl urea substituent at the 5-position represents a structural variation not extensively explored in the patent examples, making it a valuable entry for SAR expansion libraries. Unlike the 5-one triazoloquinazolines that preferentially engage benzodiazepine sites, or the 5-amine [1,2,4]triazolo[1,5-c] series that targets adenosine receptors, the [1,2,3]triazolo[1,5-a] scaffold with a 5-urea extension is pharmacologically positioned for GABAA α5 exploration.

Computational Target Prediction and Polypharmacology Profiling

The ZINC database's SEA (Similarity Ensemble Approach) predictions suggest potential interactions with growth hormone-releasing hormone receptor and angiotensin II receptor subtypes [2]. While these are computational predictions without experimental validation, they provide testable hypotheses for target deconvolution studies. The compound's physicochemical profile (XLogP3 = 4, TPSA = 105 Ų) places it within drug-like chemical space suitable for cell-based screening, and its 3 hydrogen bond donors distinguish it from simpler 5-amino analogs that may have different protein binding characteristics [3].

Chemical Probe Development Starting Point for Urea-Linked Triazoloquinazoline Series

The urea linkage at the 5-position introduces a hydrogen bonding architecture (carbonyl acceptor plus two N-H donors) that is absent in the 5-amine, 5-one, and 5-thione subclasses [4]. This functional group can engage protein backbone amides and side-chain residues in ways that simpler functional groups cannot, making the compound a rational starting point for developing probes targeting proteins where urea recognition motifs are important (e.g., kinases, proteases, or receptors with defined H-bond networks). The established synthetic route to 5-amino triazoloquinazolines via nucleophilic displacement of 5-chloro intermediates [4] provides a modular entry for further derivatization of the urea terminus.

Negative Control or Specificity Tool in Adenosine Receptor Studies

Based on the Francis et al. (1988) SAR demonstrating that 5-amino modification abolishes adenosine A2 receptor activity [5], the target compound is predicted to be inactive or weakly active at adenosine A2 receptors. This makes it a potential negative control compound for studies using CGS 15943 or other 5-amino triazoloquinazolines as adenosine antagonists, provided that the user experimentally confirms the lack of adenosine receptor activity in their specific assay system. Its structural similarity to active adenosine antagonists combined with predicted inactivity at adenosine receptors is a useful profile for specificity control experiments.

Application
Selection Property
Validation Focus
GABAA α5 screening studies
[1,2,3]triazolo[1,5-a] scaffold match to patent chemotype
GABAA α5 binding assays
Target deconvolution studies
Drug-like physicochemical profile (MW, TPSA, HBD)
In silico target prediction validation
Urea chemotype probe development
5-urea hydrogen bond architecture
Target engagement assays for urea recognition motifs
Adenosine A2 specificity control
Predicted inactivity at adenosine A2 receptors
Confirm lack of adenosine A2 activity in assay system
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